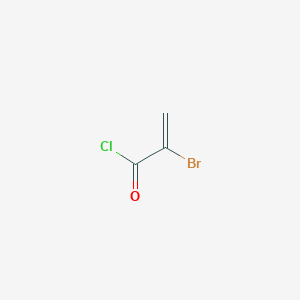
2-Bromoprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoprop-2-enoyl chloride is a useful research compound. Its molecular formula is C3H2BrClO and its molecular weight is 169.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromoprop-2-enoyl chloride from prop-2-enoyl chloride?
- Methodological Answer : The synthesis typically involves radical bromination of prop-2-enoyl chloride using bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–5°C. A radical initiator such as azobisisobutyronitrile (AIBN) is critical to initiate the chain reaction. Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) as the mobile phase. Quenching the reaction with sodium thiosulfate ensures excess bromine removal .
Q. How can this compound be purified to achieve >95% purity for research applications?
- Methodological Answer : Post-synthesis, fractional distillation under reduced pressure (e.g., 50 mmHg, 80–85°C) is recommended to isolate the product. Subsequent recrystallization in dry hexane at −20°C removes residual impurities. Purity should be verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a C18 column .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Vinyl protons appear as a doublet at δ 6.2–6.5 ppm (J = 10–12 Hz).
- ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, while the brominated carbon appears at δ 115–120 ppm.
- IR Spectroscopy : A strong C=O stretch at 1780 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How does the radical bromination mechanism of prop-2-enoyl chloride explain regioselectivity for bromide incorporation?
- Methodological Answer : The reaction proceeds via a radical chain mechanism. AIBN generates radicals that abstract a hydrogen atom from the allylic position of prop-2-enoyl chloride, forming a stabilized allylic radical. Bromine (Br₂) then reacts with this radical, leading to bromide incorporation at the β-position. Electron paramagnetic resonance (EPR) studies and isotopic labeling (e.g., deuterated substrates) can validate intermediate radical species .
Q. What experimental strategies can resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or concentration differences. Standardize conditions by using deuterated chloroform (CDCl₃) at 25°C and a concentration of 10–20 mg/mL. Compare results with computational NMR predictions (e.g., DFT calculations using Gaussian) to identify solvent-independent shifts. Replicate studies in triplicate to ensure reproducibility .
Q. How can competing reaction pathways (e.g., hydrolysis vs. bromination) be minimized during synthesis?
- Methodological Answer : Control reaction kinetics by maintaining anhydrous conditions (e.g., molecular sieves in CCl₄) and low temperatures (0–5°C). Kinetic studies using varying initiator concentrations (0.1–1.0 mol% AIBN) can identify optimal ratios to suppress hydrolysis. Density functional theory (DFT) modeling of transition states may reveal energy barriers for competing pathways .
Q. What storage protocols mitigate hydrolysis and degradation of this compound?
- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in amber glass vials to prevent light-induced degradation. Add 3Å molecular sieves to absorb moisture. Periodically assess purity via Karl Fischer titration for water content (<0.1% w/w). For long-term storage, freeze at −20°C in sealed ampoules .
Q. How can computational chemistry predict reactivity and stability of this compound in novel reactions?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model hydrolysis kinetics. Compare computed activation energies with experimental Arrhenius plots to validate predictions .
Q. Contradiction Analysis and Advanced Methodologies
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to determine decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) in nitrogen vs. air atmospheres. Conflicting reports may arise from impurities; thus, correlate stability with purity metrics (GC/HPLC) .
Q. What advanced techniques elucidate the formation of side products during bromination?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies side products (e.g., dibrominated species or hydrolysis byproducts). Isotope ratio monitoring (e.g., ⁸¹Br/⁷⁹Br) via inductively coupled plasma mass spectrometry (ICP-MS) distinguishes bromination pathways. Mechanistic studies using radical traps (e.g., TEMPO) confirm the radical nature of side reactions .
Properties
CAS No. |
41965-71-3 |
|---|---|
Molecular Formula |
C3H2BrClO |
Molecular Weight |
169.4 g/mol |
IUPAC Name |
2-bromoprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2BrClO/c1-2(4)3(5)6/h1H2 |
InChI Key |
OBCQPUSRAUNDAB-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)Cl)Br |
Canonical SMILES |
C=C(C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















